5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Description
This compound is a substituted isoxazole derivative featuring a 4-methoxyphenylamino ethenyl group at position 5, a phenyl group at position 3, and a cyano group at position 4 of the isoxazole ring. Its molecular formula is C₁₉H₁₅N₃O₂, with a molecular weight of 317.35 g/mol . The carbonitrile group may contribute to hydrogen bonding or dipole interactions, making this compound relevant in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
5-[(E)-2-(4-methoxyanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-23-16-9-7-15(8-10-16)21-12-11-18-17(13-20)19(22-24-18)14-5-3-2-4-6-14/h2-12,21H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQHNZOYGOYNMH-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile typically involves the reaction of 4-methoxyaniline with a suitable vinyl compound, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile exhibit significant anticancer properties. Research focusing on the structure-activity relationship (SAR) has shown that modifications to the phenyl and oxazole moieties can enhance cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects
- Anti-inflammatory Properties
Materials Science Applications
- Organic Electronics
- Polymer Composites
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of the methoxy group in enhancing activity through increased lipophilicity and receptor binding affinity .
Case Study 2: Neuroprotective Mechanism
In vitro studies using neuronal cell cultures have shown that the compound can reduce oxidative stress markers and enhance cell viability under neurotoxic conditions. This suggests potential applications in developing treatments for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Analysis of Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the parent compound enhances electron density on the phenyl ring, favoring interactions with electron-deficient biological targets. Methylsulfanyl groups (e.g., in and ) introduce steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility .
Triazine () offers a nitrogen-rich core, enabling diverse hydrogen-bonding patterns compared to isoxazole .
Positional Isomerism :
Pharmacological Implications
- Solubility and Bioavailability : The parent compound’s methoxy group likely improves aqueous solubility compared to halogenated analogs . However, methylsulfanyl and thiazole-containing derivatives may exhibit higher logP values, favoring blood-brain barrier penetration .
- Target Selectivity : Fluorinated and chlorinated analogs () could target enzymes sensitive to electron-deficient aromatic systems (e.g., kinases), while the parent compound may favor receptors requiring electron-rich ligands .
Biological Activity
5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile, a compound with the CAS number 303995-74-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer, antibacterial, and antiviral activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the oxazole ring and various substituents that influence its biological activity. The molecular formula is , with a molecular weight of 315.34 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
- Case Study : In vitro assays demonstrated that this compound has significant activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with IC50 values reported in the low micromolar range (e.g., IC50 = 5.6 µM against HeLa cells) .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.6 |
| Caco-2 | 7.8 |
| MCF7 (Breast) | 10.2 |
Antibacterial Activity
The antibacterial properties of this compound have also been explored.
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A study reported that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.0195 mg/mL against E. coli and also demonstrated activity against Staphylococcus aureus and Candida albicans .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
Antiviral Activity
Emerging research indicates that this compound may possess antiviral properties.
- Mechanism : It is hypothesized that the compound inhibits viral replication by interfering with viral RNA polymerase activity.
- Research Findings : Preliminary data suggest an EC50 value of approximately 32 µM against HCV NS5B, indicating moderate antiviral efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Oxazole Ring : Contributes to the stability and interaction with biological targets.
- Methoxy Substituent : Enhances lipophilicity, improving cellular uptake.
- Amino Group : Plays a crucial role in receptor binding and activity modulation.
Q & A
Q. What are the recommended synthetic routes for 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving Knoevenagel condensation to introduce the ethenylamine moiety and subsequent cyclization to form the oxazole ring. Key parameters for yield optimization include:
- Temperature control : Maintaining 60–80°C during condensation to prevent side reactions .
- Catalyst selection : Using piperidine or pyridine derivatives to enhance imine formation efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate; retention time ~8.2 min .
- NMR Spectroscopy :
- ¹H NMR : Look for the ethenyl proton doublet at δ 7.2–7.4 ppm (J = 16 Hz) and methoxy singlet at δ 3.8 ppm .
- ¹³C NMR : Confirm the oxazole ring carbons at δ 150–160 ppm and nitrile carbon at ~115 ppm .
- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values (e.g., C: 68.2%, H: 4.1%, N: 12.6%) .
Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, and PBS (pH 7.4) at 25°C; quantify via UV-Vis at λmax ~320 nm .
- Stability :
- Thermal : Incubate at 40°C for 48 hours; monitor degradation via TLC .
- Photolytic : Expose to UV light (254 nm) for 24 hours; assess changes using HPLC .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- DFT Calculations : Optimize the molecular structure at the B3LYP/6-31G(d) level and compare theoretical NMR shifts with experimental data .
- X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles; compare with computational models .
- Dynamic NMR : Use variable-temperature experiments to detect conformational equilibria affecting spectral discrepancies .
Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Environmental Persistence :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25°C; analyze degradation products via LC-MS .
- Photodegradation : Expose to simulated sunlight (300–800 nm) and track half-life .
- Ecotoxicology :
- Algal Toxicity : Use Chlorella vulgaris growth inhibition assays (OECD 201) .
- Daphnia magna Acute Toxicity : 48-hour LC50 testing .
Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects with biological activity using Hammett constants .
Q. What strategies address low reproducibility in synthetic protocols across laboratories?
- Methodological Answer :
- Standardized Reagents : Use anhydrous solvents and certify reagent purity via GC/MS .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .
- Interlab Validation : Collaborate with multiple labs to refine protocols; document deviations in reaction scales or equipment .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s antioxidant activity in different assay systems?
- Methodological Answer :
- Assay Comparison : Cross-validate results using DPPH, ABTS, and FRAP assays under identical conditions (pH, temperature) .
- Redox Potential Measurement : Use cyclic voltammetry to determine standard reduction potentials; correlate with bioactivity .
- Interference Testing : Exclude artifacts by testing the compound’s interaction with assay reagents (e.g., DPPH solvent effects) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield Range | Purity (%) | Reference |
|---|---|---|---|---|
| Reaction Temperature | 70°C | 65–75% | >95 | |
| Catalyst | Piperidine (10 mol%) | 70–80% | 97 | |
| Solvent | DMF | 60–70% | 93 |
Q. Table 2. Environmental Fate Testing Conditions
| Test | Condition | Endpoint | Reference |
|---|---|---|---|
| Hydrolysis (pH 7) | 25°C, 14 days | t₁/₂ = 28 days | |
| Photodegradation | 500 W/m², 24 hours | t₁/₂ = 12 hours | |
| Daphnia magna LC50 | 48-hour exposure, static renewal | LC50 = 8.2 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
